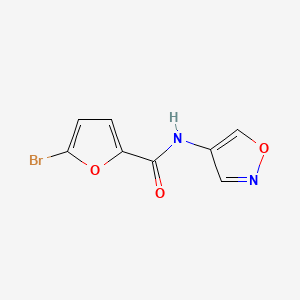![molecular formula C18H18N2O3S B6497680 4-(propan-2-yloxy)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide CAS No. 946210-67-9](/img/structure/B6497680.png)
4-(propan-2-yloxy)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(propan-2-yloxy)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide, or 4-PO-TOMB, is an organic compound that has been studied in recent years due to its potential applications in scientific research. It is a small molecule with a molecular weight of approximately 300 Da, and has a unique chemical structure that provides a range of possible uses.
Applications De Recherche Scientifique
4-PO-TOMB has a wide range of potential applications in scientific research. It has been used as a fluorescent probe for the detection of hydrogen peroxide in living cells, and as a fluorescent sensor for the detection of copper ions. Additionally, it has been used as a fluorescent probe for the detection of nitric oxide in living cells and as an inhibitor of the enzyme acetylcholinesterase. Furthermore, 4-PO-TOMB has been used as a fluorescent probe for the detection of zinc ions in living cells and as an inhibitor of the enzyme monoamine oxidase.
Mécanisme D'action
The mechanism of action of 4-PO-TOMB is not fully understood. However, it is believed to involve the binding of the compound to the active site of the target enzyme or receptor, resulting in the inhibition of its activity. Additionally, the fluorescent properties of 4-PO-TOMB can be used to detect changes in the environment, such as changes in the concentration of hydrogen peroxide, nitric oxide, copper ions, and zinc ions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-PO-TOMB are not fully understood. However, it has been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, as well as to detect changes in the environment. Additionally, 4-PO-TOMB has been shown to be non-toxic to cells, and to have no significant effect on the growth of cells or on cell viability.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-PO-TOMB in lab experiments is its ability to detect changes in the environment, as well as its ability to inhibit the activity of certain enzymes. Additionally, it is non-toxic to cells and has no significant effect on cell growth or viability. However, one limitation of using 4-PO-TOMB is that its mechanism of action is not fully understood.
Orientations Futures
There are many potential future directions for 4-PO-TOMB. These include further research into its mechanism of action, its ability to detect changes in the environment, and its ability to inhibit the activity of certain enzymes. Additionally, further research could be conducted into the potential applications of 4-PO-TOMB in drug development and in the diagnosis and treatment of diseases. Finally, further research could be conducted into the potential toxicity of 4-PO-TOMB and its effects on cell growth and viability.
Méthodes De Synthèse
4-PO-TOMB can be synthesized using a multi-step process. The first step involves the reaction of 4-hydroxybenzamide with propan-2-ol in the presence of a base such as sodium hydroxide. This reaction yields 4-(propan-2-yloxy)benzamide. The second step involves the reaction of 4-(propan-2-yloxy)benzamide with thiophen-2-yl-1,2-oxazol-3-ylmethyl chloride in the presence of a base such as potassium carbonate. This reaction yields 4-(propan-2-yloxy)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide, or 4-PO-TOMB.
Propriétés
IUPAC Name |
4-propan-2-yloxy-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-12(2)22-15-7-5-13(6-8-15)18(21)19-11-14-10-16(23-20-14)17-4-3-9-24-17/h3-10,12H,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIMANMYQDFBOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6497613.png)
![3-(2-chlorophenyl)-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6497615.png)
![2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B6497622.png)
![N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B6497626.png)
![2-[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B6497628.png)
![N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6497632.png)
![2,6-difluoro-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6497635.png)
![2-(4-chlorophenoxy)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}acetamide](/img/structure/B6497639.png)
![N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B6497654.png)
![N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6497659.png)
![N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B6497670.png)
![N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B6497672.png)

![2,3-dimethoxy-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6497693.png)